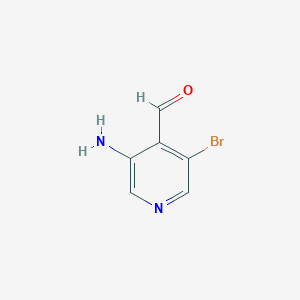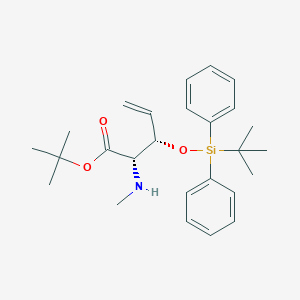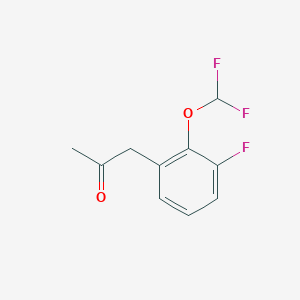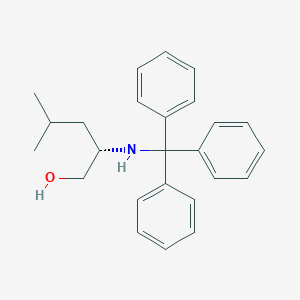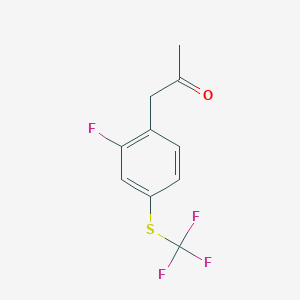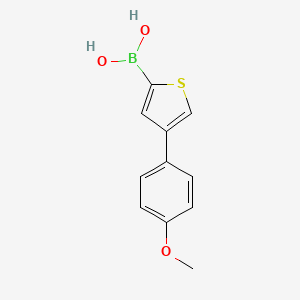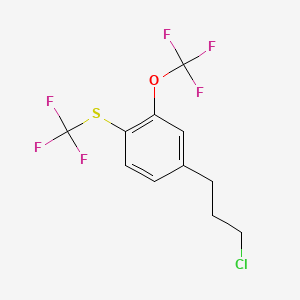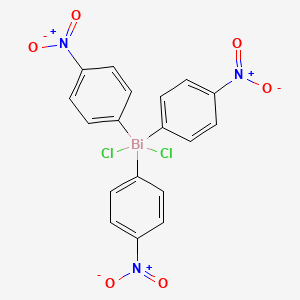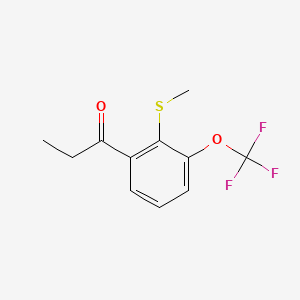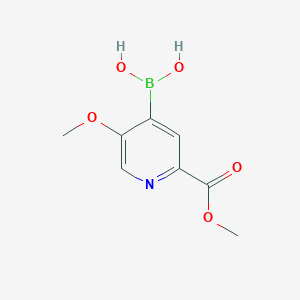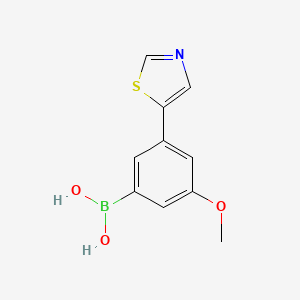
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H10BNO3S and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic system. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), and boron reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted methoxy derivatives.
Scientific Research Applications
Chemistry: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the thiazole ring.
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a thiazole ring, which can impart distinct electronic and steric properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C10H10BNO3S |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
[3-methoxy-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3S/c1-15-9-3-7(10-5-12-6-16-10)2-8(4-9)11(13)14/h2-6,13-14H,1H3 |
InChI Key |
GEESQOKMUYHNPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C2=CN=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



